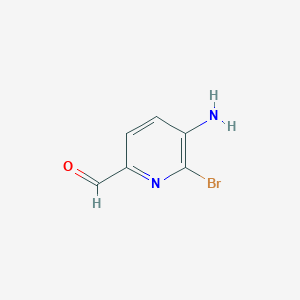

5-Amino-6-bromopicolinaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

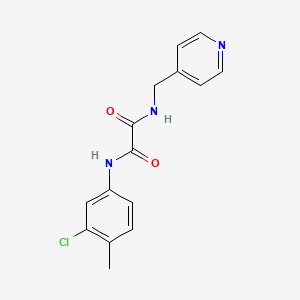

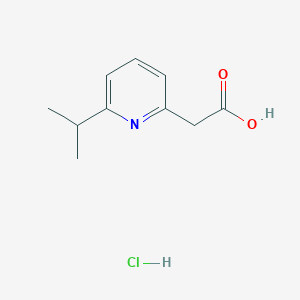

“5-Amino-6-bromopicolinaldehyde” is a chemical compound with the molecular formula C6H5BrN2O . It’s a derivative of picolinaldehyde, which is a type of pyridinecarboxaldehyde .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a bromine atom (Br), an amino group (NH2), and an aldehyde group (CHO) on a picolinaldehyde base . The molecular weight of this compound is 201.02 g/mol .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the resources I have.Scientific Research Applications

Asymmetric Catalysis

- Chiral Catalysts for Epoxidation : A study describes the use of enantiomerically pure compounds condensed with 2-(2-bromoethyl)benzaldehyde, producing chiral dihydroisoquinolinium salts. These salts serve as effective asymmetric catalysts for the epoxidation of simple alkenes, achieving enantiomeric excesses (ee) of up to 71% (Page, Buckley, Rassias, & Blacker, 2006).

Ligand Synthesis and Coordination Chemistry

- N-Substituted-2-Aminomethyl-6-Phenylpyridines : This compound has been synthesized from commercially available 6-bromo-2-picolinaldehyde and used to create CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit effective catalytic activities in various chemical reactions, including allylation of aldehydes and transfer hydrogenation of ketones (Wang, Hao, Zhang, Gong, & Song, 2011).

Organic Synthesis and Fluorination

- Fluoropicolinate Herbicides : Research has modified the cascade cyclization of fluoroalkyl alkynylimines with primary amines to synthesize 4-amino-5-fluoropicolinates. This method provides access to picolinic acids with various substituents, showcasing potential applications in herbicide development (Johnson, Renga, Galliford, Whiteker, & Giampietro, 2015).

Novel Organic Compounds

- Pyrrolo[2,3-d]pyrimidines Synthesis : A coupling reaction catalyzed by copper/6-methylpicolinic acid of substituted 5-bromopyrimidin-4-amines with alkynes, followed by cyclization, was developed to afford 2-chloro-pyrrolo[2,3-d]pyrimidines. This method introduces variable functional groups, including aromatic and aliphatic, at the 6 and 7 positions of the pyrimidines, demonstrating the versatility in synthesizing heterocyclic compounds (Jiang, Sun, Jiang, & Ma, 2015).

Properties

IUPAC Name |

5-amino-6-bromopyridine-2-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O/c7-6-5(8)2-1-4(3-10)9-6/h1-3H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOBLDFYWWYLQQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1C=O)Br)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.02 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B2722548.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2722549.png)

![2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid](/img/structure/B2722550.png)

![2-chloro-N-(2-methylpropyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2722551.png)

![N'-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-(furan-2-ylmethyl)oxamide](/img/structure/B2722561.png)

![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2722562.png)

![N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2722563.png)

![N,6-dimethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2722566.png)

![1-{3-Cyclopropylidene-8-azabicyclo[3.2.1]octan-8-yl}-2-(4-fluorophenyl)ethan-1-one](/img/structure/B2722567.png)